N-(1,3-benzodioxol-5-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that features a benzodioxole and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This reaction involves the coupling of a benzodioxole derivative with a brominated indole under specific conditions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole or benzodioxole moieties.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Another compound featuring the benzodioxole moiety.
3-(BENZODIOXOL-5-YL)PROPIONIC ACID: A related compound with a benzodioxole structure.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of benzodioxole and indole moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-14-2-3-15-13(8-14)5-6-21(15)10-18(22)20-9-12-1-4-16-17(7-12)24-11-23-16/h1-8H,9-11H2,(H,20,22) |
InChI Key |
GBQGDPMJIXQRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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